4-Cyclopentyloxy-benzenesulfonyl chloride
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Overview
Description
4-Cyclopentyloxy-benzenesulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
4-Cyclopentyloxy-benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with cyclopentanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents can facilitate the conversion of benzenesulfonic acid derivatives to the corresponding sulfonyl chlorides .
Chemical Reactions Analysis
4-Cyclopentyloxy-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations.
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-cyclopentyloxy-benzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-Cyclopentyloxy-benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzenesulfonyl chloride: Lacks the cyclopentyloxy group, making it less sterically hindered and more reactive in certain substitution reactions.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a cyclopentyloxy group, which affects its reactivity and solubility properties.
Methanesulfonyl chloride: A smaller molecule with different reactivity and applications, often used in the synthesis of sulfonamides and sulfonate esters.
The uniqueness of this compound lies in its cyclopentyloxy group, which can influence the steric and electronic properties of the compound, affecting its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
4-cyclopentyloxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLFMLDWSZWHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-23-9 |
Source
|
Record name | 4-(cyclopentyloxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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